Methyl naphthalen-1-ylglycinate
Description
Methyl naphthalen-1-ylglycinate (C₁₃H₁₃NO₂) is a synthetic ester derivative combining a naphthalene ring system with a glycine methyl ester moiety.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-(naphthalen-1-ylamino)acetate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)9-14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8,14H,9H2,1H3 |
InChI Key |
XZPCEHZALHRIPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl naphthalen-1-ylglycinate can be synthesized through several synthetic routes. One common method involves the reaction of naphthylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl 2-[(naphthalen-1-yl)amino]acetate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or crystallization. The choice of solvents, catalysts, and reaction parameters is critical to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl naphthalen-1-ylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Methyl naphthalen-1-ylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(naphthalen-1-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences

Key Observations :
- Hydrogen Bonding: Naphthalen-1-ylmethanol exhibits strong O–H⋯O hydrogen bonding, enhancing crystallinity , whereas methyl esters (e.g., methyl salicylate) rely on weaker dipole interactions, reducing melting points .
- Lipophilicity : this compound’s logP is comparable to methyl salicylate but lower than N-Methyl-1-(naphthalen-1-yl)methanamine (logP ~2.94), reflecting the glycinate’s polar amine group .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound* | Naphthalen-1-ylmethanol | Methyl salicylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 215.25 | 158.20 | 152.15 |
| Boiling Point (°C) | ~300 (estimated) | 285–290 | 222 |
| Solubility in Water | Low | Low | Slightly soluble |
| logP | ~2.7 | 2.1 | 2.3 |
| Hydrogen Bonding Capacity | 2 acceptors, 1 donor | 1 donor, 1 acceptor | 2 acceptors, 1 donor |
*Estimated values based on structural analogs .
Key Observations :
- Volatility : this compound’s higher molecular weight and polar glycinate group likely reduce volatility compared to methyl salicylate .
- Crystallinity: Unlike Naphthalen-1-ylmethanol, which forms hydrogen-bonded chains , methyl esters typically exhibit lower melting points due to weaker intermolecular forces.
Reactivity and Stability
- Ester Hydrolysis : this compound is expected to undergo hydrolysis under acidic/basic conditions, similar to methyl salicylate .
- Oxidative Stability : The naphthalene ring may confer resistance to oxidation compared to benzene-based analogs, as seen in terpene methyl esters (e.g., sandaracopimaric acid methyl ester) .
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